molecular formula C11H18Cl2N4S B11788358 (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B11788358
M. Wt: 309.3 g/mol
InChI Key: NFXBFVCGBVOEGQ-UHFFFAOYSA-N
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Description

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H18Cl2N4S It is a derivative of pyrimidine and piperidine, featuring a chloro and methylthio substitution on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the chloro and methylthio groups are introduced through substitution reactions.

    Piperidine ring formation: The piperidine ring is then constructed through cyclization reactions.

    Coupling of pyrimidine and piperidine: The pyrimidine and piperidine moieties are coupled together using appropriate reagents and conditions.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The chloro and methylthio groups may facilitate binding to certain enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
  • (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
  • (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol

Uniqueness

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18Cl2N4S

Molecular Weight

309.3 g/mol

IUPAC Name

[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)6-10(15-11)16-4-2-8(7-13)3-5-16;/h6,8H,2-5,7,13H2,1H3;1H

InChI Key

NFXBFVCGBVOEGQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)CN.Cl

Origin of Product

United States

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